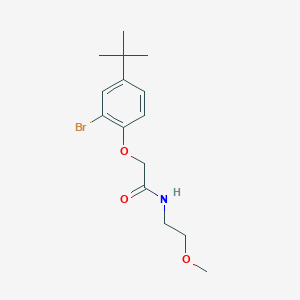
N-(butan-2-yl)-2-(3-chlorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-2-(3-chlorophenoxy)propanamide, also known as Clorprenaline, is a beta-adrenergic agonist that has been used in scientific research for decades. It is a synthetic compound that has been shown to have a range of effects on the body, including bronchodilation and increased heart rate. In
科学的研究の応用
N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee has been used in scientific research for a variety of applications, including the study of asthma and other respiratory diseases, as well as the study of cardiovascular diseases. It has been shown to have bronchodilatory effects, which make it useful in the treatment of asthma and other respiratory diseases. It has also been shown to have positive effects on the cardiovascular system, including increasing heart rate and cardiac output.
作用機序
N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee acts as a beta-adrenergic agonist, which means that it stimulates the beta-adrenergic receptors in the body. This stimulation leads to the activation of the sympathetic nervous system, which results in increased heart rate, bronchodilation, and other effects. N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee has a high affinity for beta-2 adrenergic receptors, which are primarily found in the lungs and bronchial tubes.
Biochemical and Physiological Effects:
N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee has a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and cardiac output, as well as cause bronchodilation and relaxation of smooth muscle. It also has effects on the metabolism, including increasing glucose uptake and glycogenolysis. N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee has been shown to have a positive inotropic effect, which means that it increases the strength of the heart's contractions.
実験室実験の利点と制限
N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee has several advantages for use in lab experiments. It is a well-studied compound that has been used in scientific research for many years. It has a known mechanism of action and has been shown to have reproducible effects. However, there are also limitations to its use in lab experiments. N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee has been shown to have some species-specific effects, which means that its effects may vary depending on the species being studied. Additionally, the effects of N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee may be influenced by other factors, such as age, sex, and health status.
将来の方向性
There are several future directions for research on N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee. One area of research could be the development of new formulations of N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee for use in the treatment of respiratory diseases. Another area of research could be the study of the long-term effects of N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee on the cardiovascular system. Additionally, research could be conducted to better understand the species-specific effects of N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee and to identify any potential drug interactions or contraindications.
合成法
N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee can be synthesized through a variety of methods, including the reaction of 3-chlorophenol with 2-amino-2-methyl-1-propanol to form an amine intermediate. This intermediate is then reacted with butyryl chloride to form N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee. Other methods of synthesis include the reaction of 3-chlorophenol with 2-amino-2-methyl-1-propanol in the presence of a catalyst, or the reaction of 3-chlorophenol with 2-butanone oxime followed by reduction with sodium borohydride.
特性
分子式 |
C13H18ClNO2 |
|---|---|
分子量 |
255.74 g/mol |
IUPAC名 |
N-butan-2-yl-2-(3-chlorophenoxy)propanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-4-9(2)15-13(16)10(3)17-12-7-5-6-11(14)8-12/h5-10H,4H2,1-3H3,(H,15,16) |
InChIキー |
FXXHYTZSORQDHF-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)OC1=CC(=CC=C1)Cl |
正規SMILES |
CCC(C)NC(=O)C(C)OC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
![N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296234.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)
![2-[4-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296239.png)
![4-[3-(2-furanylmethyl)-4-oxo-2-thiazolidinyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B296240.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296241.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide](/img/structure/B296243.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296244.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide](/img/structure/B296246.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[2,4-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B296247.png)